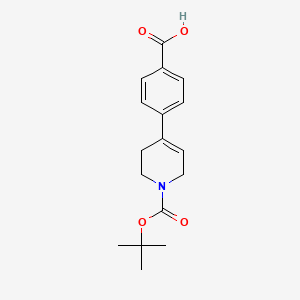

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

Descripción

This compound features a benzoic acid moiety linked to a 1,2,3,6-tetrahydropyridine ring protected by a tert-butoxycarbonyl (BOC) group. The BOC group enhances stability during synthetic processes, while the tetrahydropyridine ring introduces partial unsaturation, influencing reactivity and conformational flexibility.

Propiedades

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-8H,9-11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOZQJUIOCDUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boronic Ester Intermediate Synthesis

A widely utilized method involves the Suzuki-Miyaura coupling between a Boc-protected tetrahydropyridine boronate and a halogenated benzoic acid derivative. Key steps include:

Post-Coupling Hydrolysis

The ester intermediate is hydrolyzed to the carboxylic acid:

Bromination and Functionalization of Tetrahydropyridine Intermediates

Bromination of Boc-Protected Tetrahydropyridine

A two-step process involving bromination followed by coupling:

-

Bromination :

-

Negishi or Kumada Coupling :

Direct Oxidation of Aldehyde Intermediates

Aldehyde Intermediate Synthesis

Oxidation of a benzaldehyde derivative linked to the tetrahydropyridine ring:

-

Formation of 4-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)benzaldehyde :

-

Oxidation to Benzoic Acid :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity; scalable | Requires expensive Pd catalysts | 65–85% |

| Bromination/Coupling | Compatible with diverse organometallics | Multi-step; moderate yields | 60–70% |

| Aldehyde Oxidation | Straightforward oxidation step | Risk of over-oxidation | 75–90% |

| Late-Stage Boc Protection | Flexibility in intermediate modification | Additional deprotection/protection steps | 85–95% |

Critical Reaction Parameters

Análisis De Reacciones Químicas

Types of Reactions

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoic acid ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is with a molecular weight of approximately 306.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) group attached to a tetrahydropyridine moiety, which enhances its reactivity and selectivity in various chemical reactions.

Drug Development

One of the primary applications of this compound is in drug development. It serves as an important intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cancer.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of 4-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with inhibition rates exceeding 70% at specific concentrations. This suggests potential for further development into therapeutic agents for cancer treatment .

Organic Synthesis

The compound is widely utilized in organic synthesis as a versatile building block for chemists developing complex molecules. Its unique structure allows for various chemical transformations that are essential for synthesizing more complex organic compounds.

Synthesis Applications

In organic chemistry, this compound can be used to create novel compounds through reactions such as:

- Esterification : Facilitating the formation of esters which are crucial in creating fragrances and flavors.

- Amidation : Serving as a precursor for amide formation which is significant in drug synthesis .

Material Science

In material science, 4-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is explored for its potential in developing advanced materials such as polymers and coatings.

Properties for Material Applications

The compound’s boron-containing moiety enhances its reactivity and selectivity in polymerization reactions. This feature is particularly useful in creating materials with specific chemical properties required for improved performance in industrial applications .

Bioconjugation

Bioconjugation techniques involve attaching biomolecules to surfaces or other molecules to enhance their functionality in diagnostics and therapeutics. This compound plays a role in such techniques due to its reactive groups.

Application in Diagnostics

Research indicates that derivatives of this compound can be conjugated with antibodies or other biomolecules to create targeted delivery systems for drugs or imaging agents. This application is critical in the field of personalized medicine where targeted therapies are essential .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | Similar benzamide core; fluorobenzyl group | Antimicrobial and anticancer |

| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide | Methoxy group addition | Enhanced bioactivity |

This table demonstrates how variations in structural features can influence biological activity, emphasizing the importance of structural design in drug development.

Mecanismo De Acción

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule.

Comparación Con Compuestos Similares

Data Table: Key Properties of Compared Compounds

Actividad Biológica

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O4

- Molecular Weight : 296.37 g/mol

- CAS Number : 844501-00-4

- Solubility : Soluble in organic solvents; insoluble in water .

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. It has been studied for its potential effects on:

- Dopamine Receptors : Compounds similar to this have shown affinity for dopamine D3 receptors, which are implicated in neuropsychiatric disorders .

- Retinol Binding Protein (RBP4) : Research indicates that antagonists of RBP4 can significantly lower circulating levels of this protein, which may lead to therapeutic effects in conditions like age-related macular degeneration (AMD) and diabetes .

In Vitro Studies

- Antagonistic Activity : The compound has demonstrated antagonistic properties against RBP4, leading to reduced levels of retinol in serum and potentially mitigating the progression of retinal diseases.

- Dopaminergic Modulation : Similar compounds have been shown to modulate dopaminergic signaling pathways, suggesting that this compound may have implications for treating disorders such as schizophrenia and drug addiction.

In Vivo Studies

A study involving a mouse model revealed that chronic administration of related compounds resulted in significant reductions in serum RBP4 levels (>90%) and decreased accumulation of lipofuscin bisretinoids, which are associated with retinal degeneration .

Case Study 1: Retinal Degeneration Model

In a preclinical study using the Abca4−/− mouse model, the administration of RBP4 antagonists led to a marked reduction in retinal lipofuscin accumulation. The findings suggest that targeting RBP4 could be a viable strategy for slowing down the progression of geographic atrophy in AMD patients.

Case Study 2: Dopamine D3 Receptor Affinity

Research on heterocyclic analogs similar to 4-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid indicated high affinity for dopamine D3 receptors. These findings support the potential use of such compounds in treating dopamine-related disorders .

Data Table: Summary of Biological Activities

Q & A

Basic: What is the synthetic role of the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group serves as a temporary protective moiety for the secondary amine in the tetrahydropyridine ring during multi-step synthesis. It prevents unwanted side reactions (e.g., nucleophilic attacks or oxidation) and is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) .

Basic: What analytical methods are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the Boc group’s presence (distinct tert-butyl signals at ~1.4 ppm in H NMR) and aromatic/olefinic protons.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% as per commercial standards) .

- Melting Point Analysis : Reported melting points (e.g., 162–166°C) help validate crystallinity and purity .

Advanced: How can researchers address conflicting spectroscopic data during structural elucidation?

Contradictions in NMR or mass spectrometry may arise from:

- Tautomerism : The tetrahydropyridine ring’s partial unsaturation may lead to dynamic equilibria. Use 2D NMR (e.g., H-C HSQC) to resolve ambiguities.

- Impurity Peaks : Compare with reference spectra of Boc-protected analogs (e.g., piperidine derivatives in ) .

Advanced: What experimental design considerations are critical for synthesizing derivatives of this compound?

Challenges include:

- Deprotection Timing : Premature Boc removal can lead to side reactions. Monitor using TLC or in-situ IR spectroscopy.

- Byproduct Formation : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize impurities. For example, highlights Boc-protected piperidine carboxylic acid derivatives requiring anhydrous conditions .

Basic: What are the solubility properties of this compound in common solvents?

- High Solubility : Polar aprotic solvents (DMSO, DMF) due to the benzoic acid and Boc groups.

- Low Solubility : In water or non-polar solvents (hexane). Pre-dissolve in DMSO for biological assays .

Advanced: How should stability studies be designed to assess degradation under laboratory conditions?

- Variables : Test pH (2–12), temperature (4–40°C), and light exposure.

- Analytical Tools : Use HPLC to quantify degradation products (e.g., free benzoic acid or deprotected tetrahydropyridine). Reference ’s protocol for mitigating organic compound degradation during prolonged experiments .

Basic: What are the primary research applications of this compound?

- Medicinal Chemistry : Intermediate for kinase inhibitors or receptor ligands (e.g., analogs in target enzyme active sites).

- Material Science : Functionalized benzoic acid derivatives are used in polymer coatings or metal-organic frameworks .

Advanced: What strategies enable regioselective functionalization of the tetrahydropyridine ring?

- Directing Groups : Install temporary protecting groups to steer electrophilic substitution.

- Catalytic Methods : Use transition-metal catalysts (e.g., Pd) for C–H activation. The Boc group’s steric bulk may influence selectivity, as seen in ’s piperidine derivatives .

Basic: How is the Boc group’s removal efficiency quantified?

- Acid Titration : Track deprotection via H NMR (disappearance of tert-butyl signals).

- Mass Loss : Gravimetric analysis post-evaporation of volatile byproducts (e.g., CO and isobutylene) .

Advanced: What computational methods aid in predicting this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.